molecular formula HNCO<br>CHNO B1199962 Isocyanic acid CAS No. 75-13-8

Isocyanic acid

Cat. No. B1199962
CAS RN: 75-13-8
M. Wt: 43.025 g/mol
InChI Key: OWIKHYCFFJSOEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isocyanic acid can be synthesized through several methods. A common approach involves the reaction of potassium or sodium cyanate (KOCN or NaOCN) with stearic or oxalic acid, yielding HNCO in good yield. This method provides pure isocyanic acid suitable for further applications (Fischer, G., Geith, J., Klapötke, T., & Krumm, B., 2002). Another innovative synthesis route involves the conversion of nitric oxide (NO) over palladium and iridium catalysts, which forms HNCO with high efficiency (Voorhoeve, R., & Trimble, L., 1978).

Molecular Structure Analysis

The molecular structure of isocyanic acid has been determined through various spectroscopic methods and X-ray crystallography. It consists of a linear arrangement of nitrogen, carbon, and oxygen atoms with the hydrogen atom attached to nitrogen. Detailed studies reveal precise interatomic distances and angles, providing insight into the reactivity and properties of HNCO (Evers, J. et al., 2018).

Chemical Reactions and Properties

Isocyanic acid participates in a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and cycloaddition reactions. It serves as a versatile reagent for the synthesis of five and six-membered heterocycles, demonstrating significant regiochemical control under mild conditions. Its ability to engage in [3+2]- and [3+3]-cycloaddition reactions exemplifies its versatility (Juana Du et al., 2014).

Physical Properties Analysis

Isocyanic acid exhibits unique physical properties due to its molecular structure. It is a colorless, volatile substance with a pungent odor. The compound's thermal stability varies with its state (gas, liquid, or solid), influencing its storage and handling requirements.

Chemical Properties Analysis

The chemical properties of isocyanic acid are characterized by its reactivity towards various functional groups and its role in multicomponent reactions. It acts as an important C1 building block in isocyanide chemistry, including nucleophilic and electrophilic addition reactions. Its participation in multicomponent reactions, such as the Passerini and Ugi reactions, highlights its utility in synthesizing complex organic molecules with high efficiency and selectivity (Qiu, G., Ding, Q., & Wu, J., 2013).

Scientific Research Applications

  • Synthesis of Biologically Active Substances : Isocyanic acid is utilized in the synthesis of various biologically active substances and intermediates for organic synthesis (Sheludyakov, Shchubareva, & Golodov, 1993).

  • Air Pollution and Human Health : Studies have shown that isocyanic acid is an air pollutant impacting human health. Sources include biomass burning, smoking, and combustion engines. It has also been observed that secondary production of isocyanic acid in the atmosphere might occur through photochemical processes (Link et al., 2016).

  • Atmospheric Chemistry : Research in diverse field campaigns has provided insights into the atmospheric chemistry of isocyanic acid, including its sources, sinks, and potential for secondary production from photochemical reactions (Roberts et al., 2014).

  • Infrared Spectroscopy : The rotational structure of several bands of isocyanic acid has been analyzed using infrared spectroscopy, aiding in the understanding of molecular parameters (Reid, 1950).

  • Synthesis and Properties : Pure isocyanic acid has been prepared and studied for its thermal stability and potential existence of dimerized forms in different states (gas, liquid, solid) using spectroscopy and mass spectrometry (Fischer, Geith, Klapötke, & Krumm, 2002).

  • Health Impacts from Auto Emissions : Isocyanic acid has been identified in automobile emissions, which is significant due to its potential to trigger health problems such as cataracts and rheumatoid arthritis (Pelley, 2014).

  • High Atmospheric Concentrations : Measurements in China have shown high atmospheric concentrations of isocyanic acid, suggesting significant secondary formation in urban areas (Wang et al., 2020).

  • Isocyanides in Organic Synthesis : Isocyanides have been used in the synthesis of polysubstituted pyrrolones and pyrrolidinediones, demonstrating the versatility of isocyanic acid derivatives in organic chemistry (Basso et al., 2009).

  • Interstellar Chemistry : Isocyanic acid is involved in the chemistry of the Interstellar Medium, where it may contribute to the formation of complex organic species and prebiotic molecules (Canelo et al., 2021).

  • Reactions with Simple Radicals : Research has been conducted on the reactions of isocyanic acid with simple radicals, contributing to our understanding of its reactivity and potential applications (Wang Jun-min, 2008).

properties

InChI

InChI=1S/CHNO/c2-1-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKHYCFFJSOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNO
Record name isocyanic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Isocyanic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073884
Record name Isocyanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.025 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanic acid

CAS RN

75-13-8
Record name Isocyanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068
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Record name ISOCYANIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocyanic acid
Reactant of Route 2
Isocyanic acid

Citations

For This Compound
8,490
Citations
MD Leslie, M Ridoli, JG Murphy… - … Science: Processes & …, 2019 - pubs.rsc.org
… and specifically the aqueous reactivity of isocyanic acid (HNCO) in the atmosphere. … New advances in instrumentation has recently allowed for the detection of isocyanic acid (HNCO) in …
Number of citations: 38 pubs.rsc.org
DJ Belson, AN Strachan - Chemical Society Reviews, 1982 - pubs.rsc.org
… At ambient temperature isocyanic acid cannot be stored either in the gas phase577 or as a … , isocyanic acid can be kept without change indefinitely.22 Liquid isocyanic acid is reported to …
Number of citations: 84 pubs.rsc.org
LE Snyder, D Buhl - Astrophysical Journal, vol. 177, p. 619, 1972 - adsabs.harvard.edu
Interstellar isocyanic acid (MNCO) has been detected in emission through the 404-303 groundstate rotational transition at 3.4 mm. Out of nine galactic sources surveyed, HNCO has …
Number of citations: 134 adsabs.harvard.edu
JM Roberts, PR Veres, AK Cochran… - Proceedings of the …, 2011 - National Acad Sciences
… We measured isocyanic acid (HNCO) in laboratory biomass fires at levels up to 600 parts … Exposure levels > 1 ppbv provide a direct source of isocyanic acid and cyanate ion (NCO - ) to …
Number of citations: 193 www.pnas.org
ALL East, CS Johnson, WD Allen - The Journal of chemical physics, 1993 - pubs.aip.org
… of formation of isomers of HNCO, fundamental vibrational frequencies and anharmonic force fields, the rovibrational spectrum of DNCO, and the precise R e structure of isocyanic acid. …
Number of citations: 151 pubs.aip.org
M Kleemann, M Elsener, M Koebel… - Industrial & engineering …, 2000 - ACS Publications
… The isocyanic acid … isocyanic acid is easily hydrolyzed on various oxides such as silica, alumina, and titania and also on typical SCR catalysts. We have shown earlier that isocyanic acid …
Number of citations: 229 pubs.acs.org
Z Wang, B Yuan, C Ye, J Roberts… - Environmental …, 2020 - ACS Publications
… Based on the steady state analysis of isocyanic acid during the daytime, we show that … formation of isocyanic acid in Guangzhou, calling for additional precursors for isocyanic acid. Our …
Number of citations: 24 pubs.acs.org
D Quan, E Herbst, Y Osamura… - The Astrophysical …, 2010 - iopscience.iop.org
Isocyanic acid (HNCO) is a well-known interstellar molecule. Evidence also exists for the presence of two of its metastable isomers in the interstellar medium: HCNO (fulminic acid) and …
Number of citations: 77 iopscience.iop.org
D Karlsson, M Dalene, G Skarping… - Journal of Environmental …, 2001 - pubs.rsc.org
A method is presented for the determination of isocyanic acid (ICA), HNCO, in air samples as a di-n-butylamine (DBA) derivative. The method is based on sampling in midget impinger …
Number of citations: 58 pubs.rsc.org
WC Dohlen, GB Carpenter - Acta Crystallographica, 1955 - scripts.iucr.org
… -red spectra of the two solid modifications of isocyanic acid provide additional information. Herz- … may possibly be the NH..-0 hydrogen bond originally expected to exist in isocyanic acid. …
Number of citations: 30 scripts.iucr.org

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